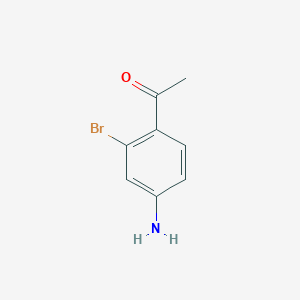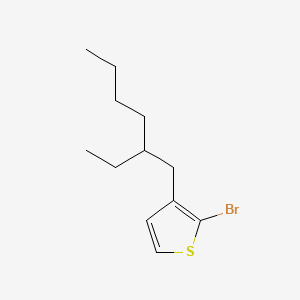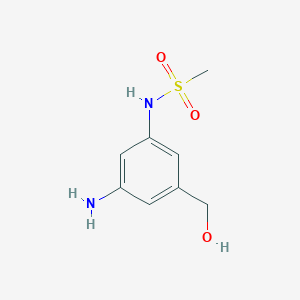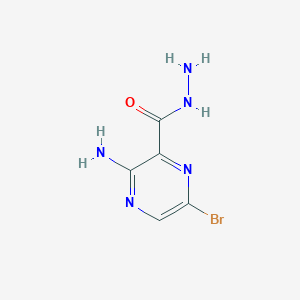
3-(4-溴苯基)吡咯烷盐酸盐
描述
“3-(4-Bromophenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS number 1187931-39-0 . It has a molecular weight of 262.57 and a molecular formula of C10H13BrClN . The IUPAC name for this compound is 3-(4-bromophenyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromophenyl)pyrrolidine hydrochloride” includes a pyrrolidine ring attached to a bromophenyl group . The InChI key for this compound is ILDBWPNFCRWOGV-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“3-(4-Bromophenyl)pyrrolidine hydrochloride” is a solid compound . It has a topological polar surface area of 12.03 Ų and a molar refractivity of 65.1 . The compound is soluble, with a solubility of 0.0477 mg/ml .
科学研究应用
晶体结构和相互作用
- 分子结构见解:与甲基 3-(4-溴苯基)-1-甲基-1,2,3,3a,4,9b-六氢苯并[f]色满并[4,3-b]吡咯-3a-羧酸酯等相关化合物的晶体结构展示了各种构象和相互作用,包括 C—H⋯π 和 C—H⋯Br 氢键,这可以告知对 3-(4-溴苯基)吡咯烷盐酸盐在结晶形式中的行为的理解 (尼尔马拉等人,2009)。
合成和分子对接
- 不对称合成:使用 FAM 催化方法合成的 3-(4-溴苯基)吡咯烷的对映体纯衍生物已被研究其潜在的抗凝血酶活性。这些研究包括全面的分子对接,以了解该化合物与生物分子的相互作用 (阿扬等人,2013)。
氢键和分子分析
- 氢键模式:对 3-(4-溴苯基)吡咯烷类似物的研究突出了分子内和分子间氢键的重要性,这对于理解该化合物的分子行为及其在各个领域的潜在应用至关重要 (巴尔德森等人,2007)。
发光特性和应用
- 环金属化配合物:对结构相关的化合物 2-(4-溴苯基)吡啶的环金属化配合物进行的研究显示了发光特性,这可以为 3-(4-溴苯基)吡咯烷盐酸盐的类似潜在应用提供信息 (徐等人,2014)。
与仲二烷胺的反应性
- 化学反应性研究:与主题化合物密切相关的 3-溴异噻唑-5-腈与吡咯烷发生反应,证明了 3-(4-溴苯基)吡咯烷盐酸盐可以探索的反应性和潜在合成途径 (卡洛吉鲁和库滕蒂斯,2014)。
生物活性
- 在癌症治疗中的潜力:与 3-(4-溴苯基)吡咯烷盐酸盐在结构上相似的取代吡咯烷衍生物已显示出对人神经胶质瘤和黑色素瘤细胞生长的抑制作用,表明在癌症治疗中具有潜在的研究应用 (菲奥等人,2005)。
安全和危害
属性
IUPAC Name |
3-(4-bromophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDBWPNFCRWOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527689.png)






![1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1527700.png)
![tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B1527701.png)



